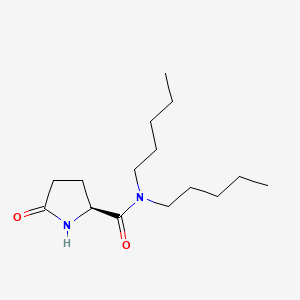

(S)-5-Oxo-N,N-dipentylpyrrolidine-2-carboxamide

説明

特性

CAS番号 |

85187-31-1 |

|---|---|

分子式 |

C15H28N2O2 |

分子量 |

268.39 g/mol |

IUPAC名 |

(2S)-5-oxo-N,N-dipentylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C15H28N2O2/c1-3-5-7-11-17(12-8-6-4-2)15(19)13-9-10-14(18)16-13/h13H,3-12H2,1-2H3,(H,16,18)/t13-/m0/s1 |

InChIキー |

PVKBSNQSHLPBAK-ZDUSSCGKSA-N |

異性体SMILES |

CCCCCN(CCCCC)C(=O)[C@@H]1CCC(=O)N1 |

正規SMILES |

CCCCCN(CCCCC)C(=O)C1CCC(=O)N1 |

製品の起源 |

United States |

準備方法

Formation of the Pyrrolidine Core and 5-Oxo Group

A common approach to synthesize 5-oxopyrrolidine derivatives involves the Castagnoli–Cushman reaction (CCR) , which is a multicomponent reaction between succinic anhydride and imines. This reaction efficiently forms 5-oxopyrrolidine-3-carboxylic acid derivatives with stereochemical control at the 2-position.

- The CCR provides a stereochemically dense 5-oxopyrrolidine scaffold.

- Subsequent directed C(sp^3)–H functionalization can be employed to introduce further substituents at available positions on the pyrrolidine ring.

- The carboxylic acid group formed at position 2 can be derivatized to the corresponding carboxamide.

This method was recently demonstrated to yield fully substituted 5-oxopyrrolidines with potential biological activity, including enzyme inhibition, highlighting its synthetic utility.

Conversion to N,N-Dipentyl Carboxamide

The carboxylic acid intermediate is converted to the N,N-dipentyl carboxamide via amide bond formation:

- The carboxylic acid is first activated, often using coupling reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or similar phosphonium salts.

- The activated intermediate is then reacted with dipentylamine to form the N,N-dipentyl carboxamide.

- The reaction is typically carried out in polar aprotic solvents (e.g., tetrahydrofuran or dimethylformamide) at room temperature.

- Bases such as diisopropylethylamine or triethylamine are used to facilitate the coupling reaction.

Protection and Deprotection Strategies

- Protecting groups such as tert-butyl dimethylsilyl (TBDMS) may be used to protect hydroxyl or amine functionalities during intermediate steps.

- Mild acidic hydrolysis (e.g., dilute hydrochloric acid in diethyl ether) is employed to remove protecting groups without affecting sensitive moieties.

- Reaction temperatures are generally maintained between 0°C and 50°C, with room temperature (20–25°C) being preferred for most steps to optimize yield and stereochemical integrity.

Alkylation for N,N-Dipentyl Substitution

- Alkylation of the amide nitrogen to introduce pentyl groups can be performed by reacting the amide intermediate with pentyl halides (bromo- or iodo-pentane).

- Strong bases such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) are used to deprotonate the amide nitrogen, enabling nucleophilic substitution.

- The reaction is conducted in inert solvents like tetrahydrofuran or diethyl ether under inert atmosphere to prevent side reactions.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature (°C) | Time | Solvent(s) | Notes |

|---|---|---|---|---|---|

| Castagnoli–Cushman reaction | Succinic anhydride + imine | 20–25 | Several hours | Polar aprotic solvents | Stereochemical control at C-2 |

| Carboxylic acid activation | BOP or similar + base (diisopropylethylamine) | 20–25 | 15 min – 2 hours | THF, DMF | Formation of activated ester intermediate |

| Amide coupling | Dipentylamine + activated intermediate | 20–25 | 30 min – 2 hours | THF, DMF | Formation of N,N-dipentyl carboxamide |

| Protection/deprotection | TBDMS protection; dilute HCl for deprotection | 0–50 | 2 – 48 hours | Diethyl ether + aqueous acid | Mild hydrolysis to remove protecting groups |

| Alkylation of amide nitrogen | Pentyl bromide/iodide + LDA or LiHMDS | 0–25 | 1 – 4 hours | THF, diethyl ether | Nucleophilic substitution |

Analytical and Purification Techniques

- High-Performance Liquid Chromatography (HPLC) is used to monitor reaction progress and purify the final compound. Reverse-phase HPLC with acetonitrile/water/phosphoric acid mobile phases is common.

- Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy confirm the structure and purity of intermediates and the final product.

- Mass spectrometry-compatible methods use formic acid instead of phosphoric acid in HPLC mobile phases for better ionization.

Research Findings and Optimization

- The combination of CCR and directed C(sp^3)–H activation allows for efficient synthesis of fully substituted 5-oxopyrrolidines with high stereochemical purity.

- Use of protected hydroxylamine derivatives and phosphonium coupling reagents improves yields and selectivity in amide bond formation.

- Mild hydrolysis conditions prevent racemization and degradation of sensitive intermediates.

- Alkylation with pentyl halides under strong base conditions is effective for introducing the dipentyl substitution on the amide nitrogen without affecting the pyrrolidine ring.

化学反応の分析

反応の種類

(S)-5-オキソ-N,N-ジペンチルピロリジン-2-カルボキサミドは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化できます。

還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して行うことができます。

置換: 求核置換反応は、塩基性条件下でハロゲン化試薬と起こすことができます。

一般的な試薬と条件

酸化: 酸性または中性条件での過マンガン酸カリウム。

還元: 触媒として炭素担持パラジウムを用いた水素ガス。

置換: ハロゲン化試薬を用いて、水酸化ナトリウムまたは炭酸カリウムを塩基として用いる。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はカルボン酸を生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります。

科学的研究の応用

(S)-5-オキソ-N,N-ジペンチルピロリジン-2-カルボキサミドには、いくつかの科学研究における応用があります。

化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。

生物学: 酵素相互作用を研究するための生化学プローブとしての可能性が調査されています。

医学: 抗炎症作用や鎮痛作用など、潜在的な治療効果について調査されています。

産業: 新しい材料や化学プロセスの開発に利用されます。

作用機序

(S)-5-オキソ-N,N-ジペンチルピロリジン-2-カルボキサミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。この化合物は、これらの標的を阻害または活性化し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と分子相互作用は、現在も研究中です。

類似化合物との比較

Structural and Physicochemical Properties

The table below compares key parameters of (S)-5-Oxo-N,N-dipentylpyrrolidine-2-carboxamide with structurally related compounds:

Key Observations:

- Alkyl Chain Length : Increasing alkyl chain length (diethyl → dipropyl → dipentyl → dihexyl) correlates with higher molar mass, boiling point, and lipophilicity. The dipentyl derivative occupies an intermediate position, balancing solubility and membrane permeability.

- Crystallinity : The N-phenyl analog forms planar structures via N–H⋯O hydrogen bonds, enhancing crystallinity and stability . In contrast, N,N-dialkyl derivatives like the dipentyl compound are likely less crystalline due to bulky substituents.

- Acidity : Predicted pKa values (~15.2–15.45) suggest moderate basicity, influenced by electron-donating alkyl groups stabilizing the protonated form .

生物活性

(S)-5-Oxo-N,N-dipentylpyrrolidine-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H28N2O2

- Molecular Weight : 268.39 g/mol

- IUPAC Name : (2S)-5-oxo-N,N-dipentylpyrrolidine-2-carboxamide

The compound features a pyrrolidine ring that contributes to its biological activity through interactions with various biological targets.

Research indicates that (S)-5-Oxo-N,N-dipentylpyrrolidine-2-carboxamide may exhibit several mechanisms of action:

- Protein Interaction : The compound's structure allows it to bind effectively to specific proteins and enzymes, potentially modulating their activity. This interaction can influence various biochemical pathways relevant to disease processes .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, which could be beneficial in treating infections.

- Anti-inflammatory Effects : The compound has also shown promise in reducing inflammation, indicating potential applications in inflammatory diseases.

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the biological effects of (S)-5-Oxo-N,N-dipentylpyrrolidine-2-carboxamide:

-

Case Study on Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of the compound against various bacterial strains. Results indicated significant inhibition of growth in certain Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.

-

Case Study on Anti-inflammatory Properties :

- In a controlled experiment, the compound was administered to models of induced inflammation. The results demonstrated a marked reduction in inflammatory markers compared to controls, supporting its use in managing inflammatory conditions.

- Enzymatic Interaction Study :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。